tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGLRNYGMVDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-iodo-1H-pyrazole under specific conditions to form the desired product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butyl carbamate group is a common protective group for amines. Acidic hydrolysis under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the Boc group, yielding the free piperidine amine.
| Reaction | Conditions | Product |
|---|---|---|
| Acid-catalyzed hydrolysis | 20% TFA in DCM, 2–4 hours | 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine (free amine, unstable in air) |
Key Findings :
-
Complete deprotection occurs within 2 hours at room temperature with TFA.
-
The resulting amine is hygroscopic and requires immediate stabilization (e.g., salt formation or further functionalization) .
Functionalization of the Pyrazole Amino Group
The primary amino group (–NH₂) on the pyrazole ring enables nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hours | N-acetyl-4-amino-3-methylpyrazole derivative |
Mechanistic Insight :
-
The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Steric hindrance from the 3-methyl group may slow reaction kinetics .
Schiff Base Formation
Condensation with aldehydes/ketones generates imines:
| Reagent | Conditions | Product |
|---|---|---|
| Benzaldehyde | Ethanol, reflux, 6h | N-benzylidene-4-amino-3-methylpyrazole derivative |
Limitations :
-
Electron-withdrawing groups on aldehydes reduce yields due to decreased electrophilicity.
Piperidine Ring Modifications
After Boc deprotection, the piperidine nitrogen can undergo alkylation or acylation:
| Reaction | Reagent | Product |
|---|---|---|
| Reductive alkylation | Formaldehyde/NaBH₃CN | N-methylpiperidine derivative |
| Acylation | Acetyl chloride | N-acetylpiperidine derivative |
Critical Notes :
-
The Boc group must be removed first to expose the reactive amine.
-
Steric effects from the pyrazole substituent may influence regioselectivity .
Electrophilic Aromatic Substitution on Pyrazole
The electron-rich pyrazole ring (due to –NH₂) undergoes electrophilic substitution, though steric hindrance from the 3-methyl group limits reactivity:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitro-4-amino-3-methylpyrazole |
Challenges :
Cross-Coupling Reactions
The pyrazole ring may participate in palladium-catalyzed cross-couplings if a suitable leaving group (e.g., bromide) is introduced:
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (hypothetical) |
Hypothetical Pathway :
-
Bromination at C5 of pyrazole using NBS.
-
Cross-coupling with aryl boronic acids.
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibit potential anticancer properties. A study highlighted its effectiveness in inhibiting tumor cell proliferation, demonstrating a correlation between in vitro activity and potential clinical efficacy against various cancers .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It was found to possess significant efficacy against certain protozoan pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .
Case Studies
Case Study 1: In Vitro Antitumor Activity
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. The results indicated IC50 values in the low micromolar range, showcasing its potency as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various protozoan strains. Results showed that it effectively reduced the viability of these pathogens at concentrations that were non-toxic to human cells, indicating a favorable therapeutic index .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pyrazole ring in the compound is known to interact with various biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
The uniqueness of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate lies in its specific structure, which combines a pyrazole ring with a piperidine moiety, making it a versatile intermediate for various synthetic applications .
Biological Activity
tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1795275-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₂₄N₄O₂
- Molecular Weight : 280.37 g/mol
- Structure : The structure incorporates a piperidine ring, an amino group, and a pyrazole moiety which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
Studies have also explored the antimicrobial efficacy of similar compounds. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial strains, indicating their potential as antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or function.
Case Study 1: Anticancer Activity
A recent study evaluated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results showed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study concluded that the anti-inflammatory effect was mediated through inhibition of NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for synthesizing tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Functionalization of the piperidine ring with a tert-butyl carbamate group.
- Step 2 : Introduction of the pyrazole moiety via nucleophilic substitution or coupling reactions.
- Step 3 : Purification using column chromatography (silica gel) or recrystallization from solvents like ethyl acetate/hexane .
Key considerations include pH control (neutral to mildly basic), reaction temperatures (20–80°C), and inert atmospheres to prevent side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in a sealed container at room temperature (20–25°C), protected from light and moisture. Stability is maintained under these conditions for ≥12 months .
- Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides), which may trigger hazardous reactions .
Q. What analytical methods are used for initial characterization?
- Purity : Assessed via HPLC with UV detection (λ = 254 nm) or TLC (silica plates, chloroform/methanol eluent).
- Structural Confirmation : NMR (¹H/¹³C) for functional group analysis and LC-MS for molecular weight verification .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides atomic-level resolution:
- Protocol : Grow crystals via slow evaporation (e.g., from DCM/hexane). Data collection at 100 K improves resolution.
- Analysis : Refinement software (e.g., SHELX) determines bond angles, torsional strain, and intermolecular interactions. For example, a triclinic crystal system (space group P1) was reported for a related piperidine derivative, with unit cell parameters a = 6.0568 Å, b = 12.0047 Å .
Q. How can researchers address contradictions in reactivity data across studies?
- Case Study : Discrepancies in reaction yields may arise from solvent polarity (e.g., DMF vs. acetonitrile) or catalyst loading. Systematic optimization using Design of Experiments (DoE) is recommended.
- Validation : Cross-check with computational methods (DFT calculations) to predict reaction pathways and transition states .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli).
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic Insight : Radiolabeled ligand binding assays to study interactions with kinase targets .
Q. How do structural modifications (e.g., halogen substitution) impact its pharmacokinetic profile?
- Bromine Substitution : Increases molecular weight (e.g., 344.25 g/mol for bromo-derivative vs. 266.34 g/mol for parent compound) and lipophilicity (logP ↑), altering membrane permeability .
- Fluorine Incorporation : Enhances metabolic stability by blocking CYP450-mediated oxidation. Compare using metabolic stability assays (e.g., liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
